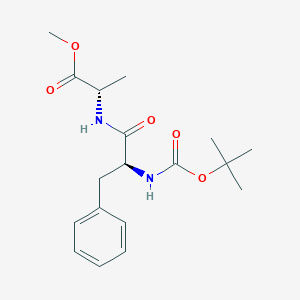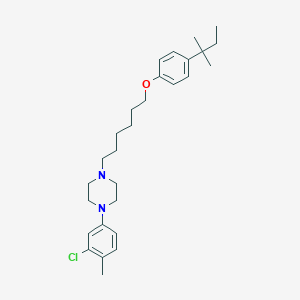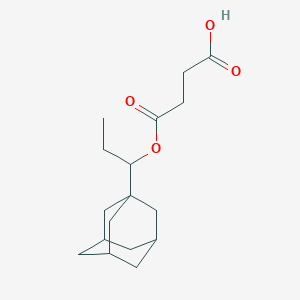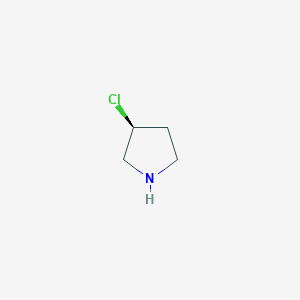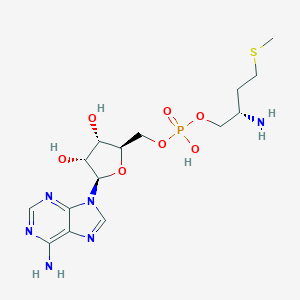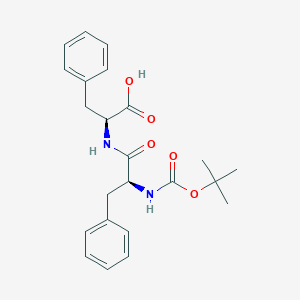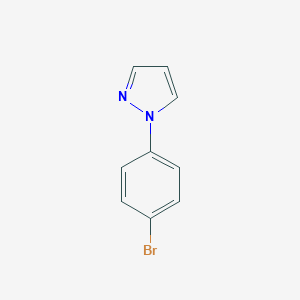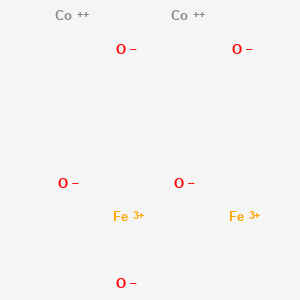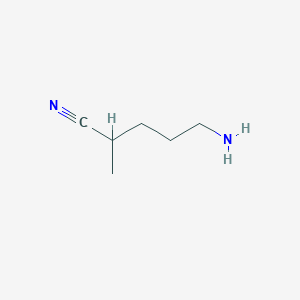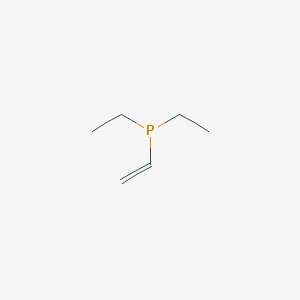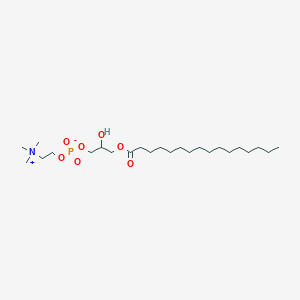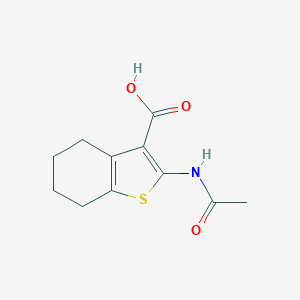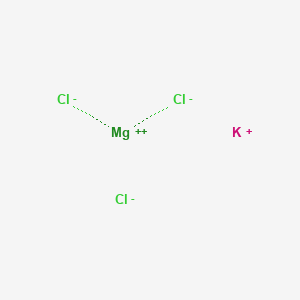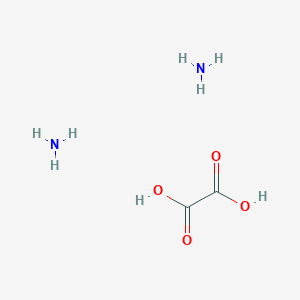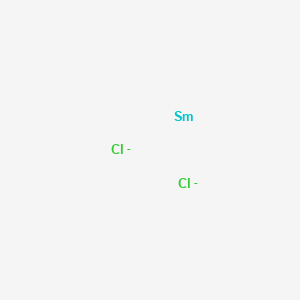
Samarium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium dichloride is a chemical compound that is commonly used in scientific research applications. It is a rare earth metal that is known for its unique properties and has become an important tool in various fields of study. In
Wissenschaftliche Forschungsanwendungen
Samarium dichloride has a wide range of scientific research applications. It is commonly used as a catalyst in organic chemistry reactions, particularly in the formation of carbon-carbon bonds. The compound is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, samarium dichloride is used in the production of high-performance magnets and other electronic devices.
Wirkmechanismus
The mechanism of action of samarium dichloride is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can coordinate with other molecules and facilitate chemical reactions. This makes it an effective catalyst in many chemical reactions.
Biochemische Und Physiologische Effekte
Samarium dichloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic if ingested or inhaled. It can cause irritation to the eyes, skin, and respiratory system. Therefore, it is important to handle the compound with care and follow proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of samarium dichloride is its effectiveness as a catalyst in organic chemistry reactions. It is also relatively easy to synthesize and handle in a laboratory setting. However, the compound is toxic and can be dangerous if not handled properly. Additionally, it is relatively expensive, which can limit its use in some laboratory settings.
Zukünftige Richtungen
There are several future directions for research on samarium dichloride. One area of interest is in the development of new catalysts based on samarium dichloride. This could lead to the synthesis of new organic compounds with potential applications in various fields. Additionally, further research is needed to fully understand the mechanism of action of samarium dichloride and its potential biochemical and physiological effects. This could help to improve safety protocols and ensure that the compound is used safely in laboratory settings.
Conclusion
Samarium dichloride is a rare earth metal that is commonly used in scientific research applications. It is an effective catalyst in organic chemistry reactions and has potential applications in the synthesis of various organic compounds. However, the compound is toxic and must be handled with care. Further research is needed to fully understand the mechanism of action of samarium dichloride and its potential biochemical and physiological effects. Overall, samarium dichloride is an important tool in scientific research and has the potential to contribute to the development of new technologies and compounds.
Synthesemethoden
Samarium dichloride is typically synthesized through the reaction of samarium metal with hydrochloric acid. The reaction produces samarium chloride, which is then treated with hydrogen gas to produce samarium dichloride. The process is relatively straightforward and can be carried out in a laboratory setting with ease.
Eigenschaften
CAS-Nummer |
13874-75-4 |
|---|---|
Produktname |
Samarium dichloride |
Molekularformel |
Cl2Sm-2 |
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
samarium;dichloride |
InChI |
InChI=1S/2ClH.Sm/h2*1H;/p-2 |
InChI-Schlüssel |
LELCEZVJWZMREP-UHFFFAOYSA-L |
SMILES |
[Cl-].[Cl-].[Sm] |
Kanonische SMILES |
[Cl-].[Cl-].[Sm] |
Andere CAS-Nummern |
13874-75-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



